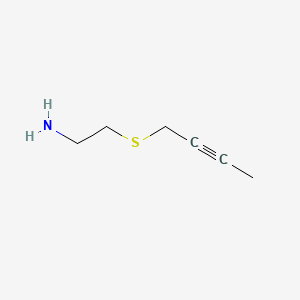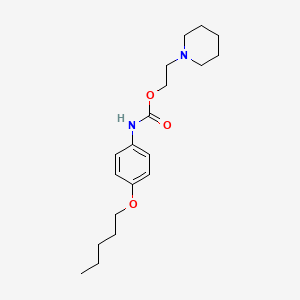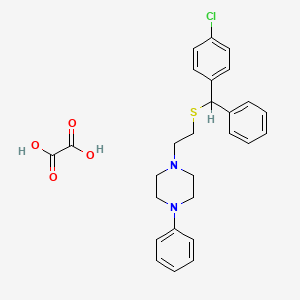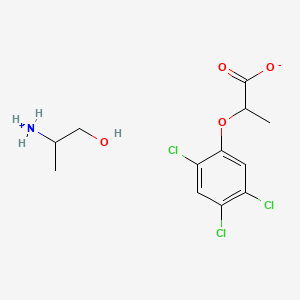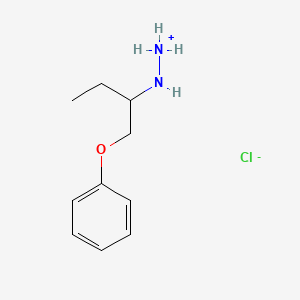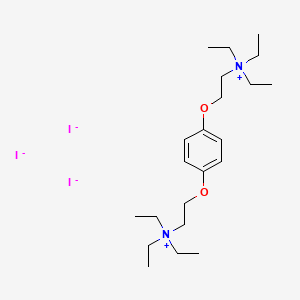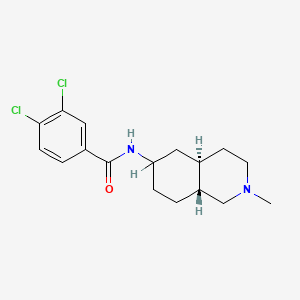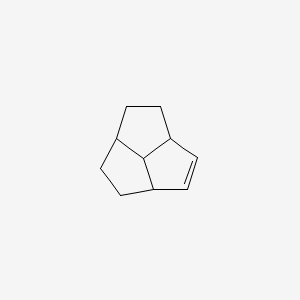
Tetrahydrotriquinacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrotriquinacene is a polycyclic hydrocarbon with the molecular formula C10H14This compound is characterized by its three fused cyclopentane rings, which contribute to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrotriquinacene typically involves the intramolecular Pauson-Khand reaction, a well-known method for constructing polycyclic structures. This reaction involves the cyclization of a suitable precursor under specific conditions, often using cobalt carbonyl complexes as catalysts . The reaction conditions include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of organic synthesis and catalysis can be applied. The use of continuous flow reactors and advanced catalytic systems can potentially enhance the efficiency and yield of this compound production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrotriquinacene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce this compound to more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxygenated derivatives, fully saturated hydrocarbons, and halogenated this compound compounds.
Applications De Recherche Scientifique
Tetrahydrotriquinacene has found applications in various scientific research fields:
Chemistry: It serves as a model compound for studying polycyclic hydrocarbon reactivity and stability.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a scaffold for drug development.
Industry: this compound and its derivatives are used in the synthesis of advanced materials and as intermediates in organic synthesis
Mécanisme D'action
The mechanism of action of tetrahydrotriquinacene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence its reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Triquinacene: A precursor to tetrahydrotriquinacene, known for its homoaromatic properties.
Bullvalene: Another polycyclic hydrocarbon with unique fluxional behavior.
Uniqueness: this compound stands out due to its specific structural arrangement of three fused cyclopentane rings, which imparts unique stability and reactivity compared to other polycyclic hydrocarbons
Propriétés
Numéro CAS |
57595-39-8 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
tricyclo[5.2.1.04,10]dec-2-ene |
InChI |
InChI=1S/C10H14/c1-2-8-5-6-9-4-3-7(1)10(8)9/h1-2,7-10H,3-6H2 |
Clé InChI |
VVQPGPGAEHQIBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC3C2C1CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


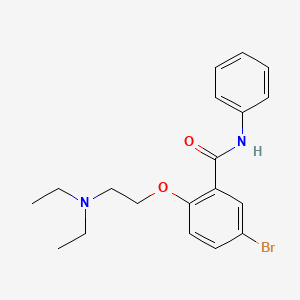


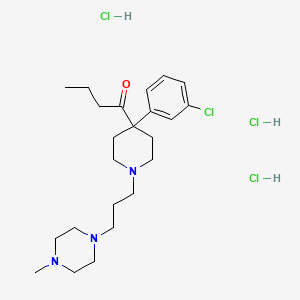
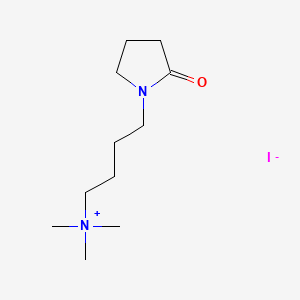
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
